CABS

Overview

Description

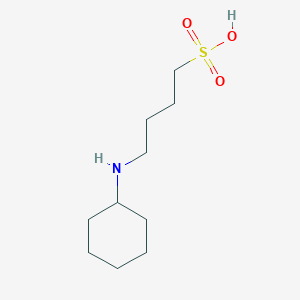

4-(Cyclohexylamino)-1-butanesulfonic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of a cyclohexylamino group attached to a butanesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylamino)-1-butanesulfonic acid typically involves the reaction of cyclohexylamine with 1,4-butanesultone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclohexylamine Reaction: Cyclohexylamine is reacted with 1,4-butanesultone in an appropriate solvent, such as tetrahydrofuran (THF), under nitrogen protection. The reaction mixture is stirred at a low temperature to facilitate the formation of the intermediate product.

Purification: The intermediate product is then purified through various techniques, such as recrystallization or chromatography, to obtain the final 4-(Cyclohexylamino)-1-butanesulfonic acid.

Industrial Production Methods

Industrial production of 4-(Cyclohexylamino)-1-butanesulfonic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylamino)-1-butanesulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The sulfonic acid group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted sulfonic acids.

Scientific Research Applications

4-(Cyclohexylamino)-1-butanesulfonic acid has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylamino)-1-butanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its sulfonic acid group can participate in acid-base reactions, while the cyclohexylamino group can interact with other functional groups.

Comparison with Similar Compounds

Similar Compounds

Cyclohexylamine: A related compound with a similar cyclohexylamino group but lacking the sulfonic acid moiety.

Butanesulfonic acid: A compound with a similar sulfonic acid group but lacking the cyclohexylamino group.

Uniqueness

4-(Cyclohexylamino)-1-butanesulfonic acid is unique due to the presence of both the cyclohexylamino and sulfonic acid groups, which confer distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.

Biological Activity

CABS, or Compounds with Anticancer Biological Activity, represent a diverse class of chemical entities that have garnered significant attention in pharmacological research. This article explores the biological activity of this compound, focusing on their anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound are often derivatives of known drugs or novel synthetic compounds designed to enhance biological activity. A prominent example includes 1,2,3-triazole hybrids, which have been synthesized and evaluated for their anticancer properties against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the potential of this compound in targeting non-small-cell lung cancer (NSCLC). For instance, a series of novel 1,2,3-triazole hybrids based on cabotegravir analogues were synthesized and tested for their efficacy against NSCLC cell lines. The findings indicated that certain compounds exhibited promising antitumor activities:

- Compound 5i : Showed an IC50 value of 6.06 μM against H460 cells and induced significant apoptosis and reactive oxygen species (ROS) production. Western blot analysis revealed increased expression of LC3 and γ-H2AX following treatment, suggesting a mechanism involving autophagy and DNA damage response .

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : Many this compound compounds trigger programmed cell death in cancer cells. For example, compound 5i's ability to induce apoptosis was confirmed through various assays.

- ROS Generation : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.

- Cell Cycle Arrest : Some this compound have been shown to interfere with cell cycle progression, preventing cancer cells from replicating.

Data Table: Biological Activity of Selected this compound Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5i | H460 | 6.06 | Apoptosis induction, ROS generation |

| 4b | H1299 | 12.34 | Cell cycle arrest |

| 3c | MCF-7 | 8.45 | Inhibition of proliferation |

Case Studies

- Study on Triazole Hybrids : A comprehensive evaluation was conducted on a series of triazole hybrids where researchers observed varying degrees of cytotoxicity across different cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

- Natural Compound Evaluation : Research has also focused on natural compounds with this compound characteristics, demonstrating their potential as effective anticancer agents. These studies often employ various assays to assess the biological activity, including colorimetric and fluorometric methods .

Properties

IUPAC Name |

4-(cyclohexylamino)butane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3S/c12-15(13,14)9-5-4-8-11-10-6-2-1-3-7-10/h10-11H,1-9H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPKNHHFCKSMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458764 | |

| Record name | 4-[CYCLOHEXYLAMINO]-1-BUTANESULFONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161308-34-5 | |

| Record name | 4-[CYCLOHEXYLAMINO]-1-BUTANESULFONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(cyclohexylamino)butane-1-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.